molecular formula C7H11ClN2O2 B6208643 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1813589-78-4

1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B6208643
CAS No.: 1813589-78-4
M. Wt: 190.6
InChI Key:
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the raw materials used, the conditions required for the reaction, and the yield of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its molecular formula, the arrangement of atoms, and the type of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Mechanism of Action

Target of Action

The primary target of 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is the α1-adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the increase in blood pressure .

Mode of Action

This compound acts as an agonist at the α1-adrenergic receptor . It binds to the receptor and activates it, leading to a series of intracellular events. This results in the constriction of blood vessels and an increase in blood pressure .

Biochemical Pathways

Upon activation of the α1-adrenergic receptor, a cascade of biochemical reactions is triggered. This includes the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including vasoconstriction .

Result of Action

The activation of the α1-adrenergic receptor by this compound leads to vasoconstriction, which results in an increase in blood pressure . This can be beneficial in situations where an increase in blood pressure is desired, such as in the management of certain types of shock.

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound, its toxicity, and its environmental impact .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves the reaction of 2,5-dihydro-2,5-dioxopyrrole with 2-(methylamino)ethylamine hydrochloride in the presence of a dehydrating agent.", "Starting Materials": [ "2,5-dihydro-2,5-dioxopyrrole", "2-(methylamino)ethylamine hydrochloride", "Dehydrating agent (e.g. thionyl chloride, phosphorus oxychloride)" ], "Reaction": [ "To a solution of 2,5-dihydro-2,5-dioxopyrrole in anhydrous dichloromethane, add the dehydrating agent dropwise under stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Add 2-(methylamino)ethylamine hydrochloride to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the product by recrystallization from a suitable solvent to obtain 1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride as a white solid." ] }

1813589-78-4

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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